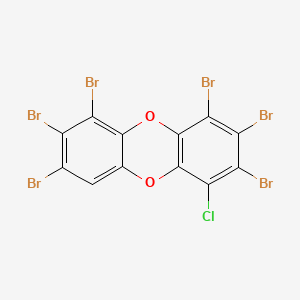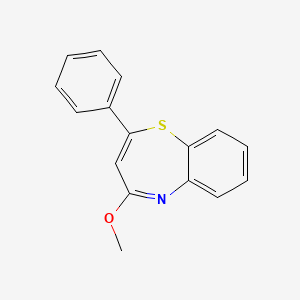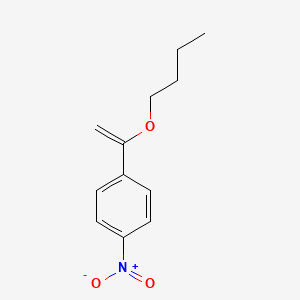
Benzene, 1-(1-butoxyethenyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-butoxyethenyl)-4-nitro-: is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butoxyethenyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-butoxyethenyl)-4-nitro- typically involves the nitration of a suitable precursor, followed by the introduction of the butoxyethenyl group. One common method involves the nitration of 1-butoxyethenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: Industrial production of Benzene, 1-(1-butoxyethenyl)-4-nitro- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-(1-butoxyethenyl)-4-nitro- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in Benzene, 1-(1-butoxyethenyl)-4-nitro- can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-(1-butoxyethenyl)-4-nitro- is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties. Research in this area is ongoing to identify new therapeutic agents.
Medicine: In medicinal chemistry, Benzene, 1-(1-butoxyethenyl)-4-nitro- and its derivatives are investigated for their potential as drug candidates. The presence of the nitro group can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it suitable for various chemical processes in the manufacturing sector.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-butoxyethenyl)-4-nitro- depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved in these effects are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Butoxyethanol: An organic compound with a similar butoxy group but lacking the nitro group. It is used as a solvent and has different chemical properties.
Nitrobenzene: A simpler nitro compound without the butoxyethenyl group. It is used in the production of aniline and other chemicals.
Uniqueness: Benzene, 1-(1-butoxyethenyl)-4-nitro- is unique due to the combination of the nitro and butoxyethenyl groups
Eigenschaften
CAS-Nummer |
109125-23-7 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
1-(1-butoxyethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H15NO3/c1-3-4-9-16-10(2)11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
UIGZZQSVUFPUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


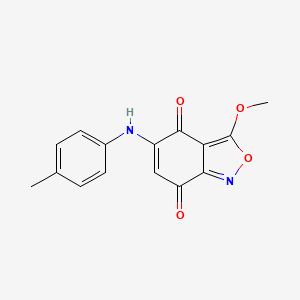
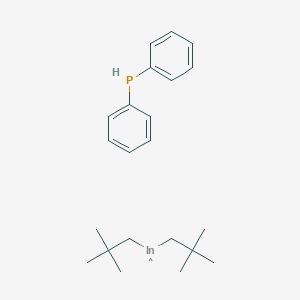
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
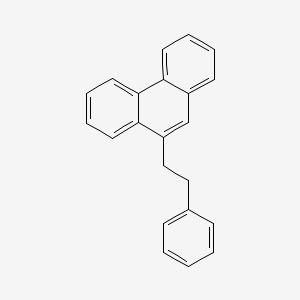



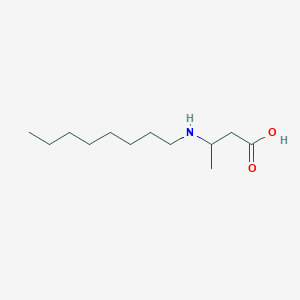
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)



